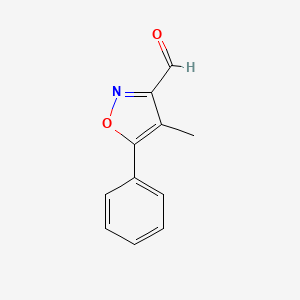![molecular formula C26H22N2O2S B2674335 (E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate CAS No. 2119580-98-0](/img/structure/B2674335.png)
(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate is a complex organic compound with the molecular formula C26H22N2O2S This compound is notable for its unique structure, which includes a naphtho[1,2-d]thiazole moiety linked to an indole ring via a vinyl group, and a tert-butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphtho[1,2-d]thiazole intermediate, which is then coupled with an indole derivative.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the vinyl group or other reducible functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate: Without the (E)-configuration.
tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)ethyl)-1H-indole-1-carboxylate: With an ethyl group instead of a vinyl group.
tert-butyl 3-(2-(benzothiazol-2-yl)vinyl)-1H-indole-1-carboxylate: With a benzothiazole moiety instead of naphtho[1,2-d]thiazole.
Uniqueness
(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate is unique due to its specific (E)-configuration and the presence of both naphtho[1,2-d]thiazole and indole moieties.
Propriétés
IUPAC Name |
tert-butyl 3-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-26(2,3)30-25(29)28-16-18(19-9-6-7-11-21(19)28)13-15-23-27-24-20-10-5-4-8-17(20)12-14-22(24)31-23/h4-16H,1-3H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNFWNDMDSMWAZ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)
![N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide](/img/structure/B2674256.png)


![N-tert-butyl-4-[(cyclopropylformamido)methyl]piperidine-1-carboxamide](/img/structure/B2674260.png)
![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)

![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)


![2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2674273.png)


